molecular formula C10H18O B13829728 (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

Katalognummer: B13829728
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: GILWTRLAOHAXCK-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a tetrasubstituted enamine using a rhodium-based catalyst. This process requires precise control of temperature, pressure, and the use of specific ligands to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers. This makes it particularly valuable in applications requiring precise stereochemical control .

Eigenschaften

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

(2S,4S)-4-methyl-2-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-6-8(3)4-5-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1

InChI-Schlüssel

GILWTRLAOHAXCK-IUCAKERBSA-N

Isomerische SMILES

C[C@H]1CCC(=O)[C@@H](C1)C(C)C

Kanonische SMILES

CC1CCC(=O)C(C1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.